
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.35816 g/mol . This compound is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol. It is commonly used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to the parent 1,4-cyclohexanedicarboxylic acid and butanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form 1,4-cyclohexanedicarboxylic acid derivatives with different functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1,4-cyclohexanedicarboxylic acid and butanol.
Reduction: Various reduced derivatives of 1,4-cyclohexanedicarboxylic acid.
Substitution: Substituted esters or amides.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties in various medical research studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,4-cyclohexanedicarboxylic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative of 1,4-cyclohexanedicarboxylic acid, commonly used in the production of pigments.
1,4-Cyclohexanedicarboxylic acid: The parent compound, which can be used as a precursor for various derivatives.
Uniqueness
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
1160-32-3 |
|---|---|
Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H24O6/c1-3-5-7-21-15(19)11-9-14(18)12(10-13(11)17)16(20)22-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
QWJQTDZOQNQJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


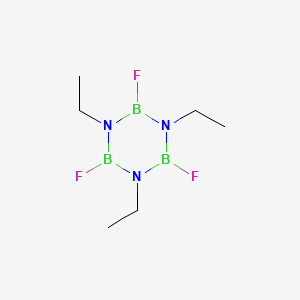

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
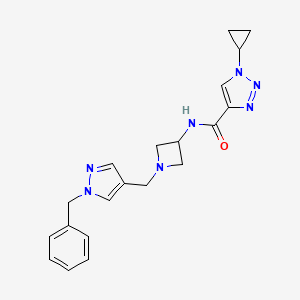
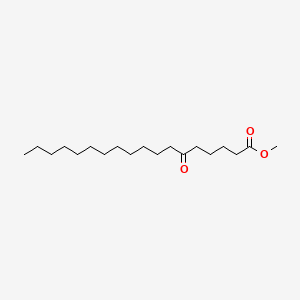
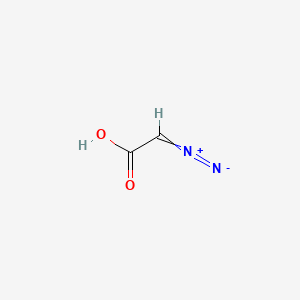
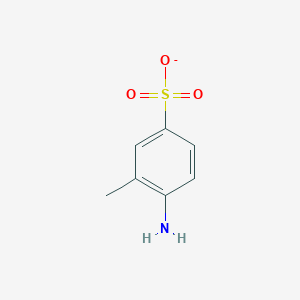

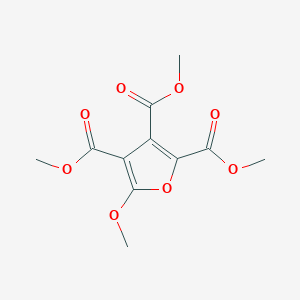

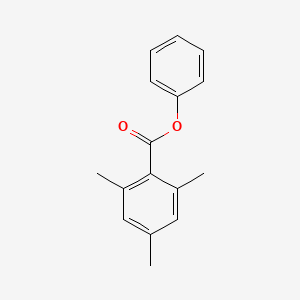
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
